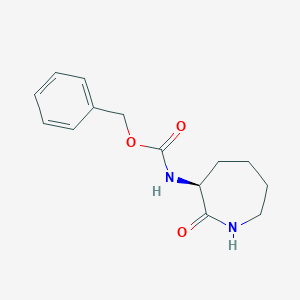

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (S)-(2-oxoazepan-3-YL)carbamate chemical properties

An In-depth Technical Guide to the Chemical Properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. This compound is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its specific stereochemistry makes it a crucial component for creating targeted therapeutic molecules, particularly in the field of neuropharmacology.[1]

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 103478-12-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2][3] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95-99% (GC) | [1][2] |

| Melting Point | 116 °C | [2] |

| Boiling Point (Predicted) | 510.1 ± 49.0 °C | [2] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.84 ± 0.20 | [2] |

| Storage Conditions | 0-8°C | [1][2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the protection of the amine group of (S)-3-aminoazepan-2-one. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, a common method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group to amines.[4][5]

Experimental Protocol: N-Benzyloxycarbonyl Protection of (S)-3-aminoazepan-2-one

This protocol is based on the classical Schotten-Baumann conditions for N-Cbz protection of amines.[5]

Materials:

-

(S)-3-aminoazepan-2-one (1.0 equivalent)

-

Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

-

Water

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Dilute Hydrochloric Acid (HCl) for acidification

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve (S)-3-aminoazepan-2-one in an aqueous solution of sodium carbonate or sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[5]

-

Cool the solution to 0-5 °C in an ice bath.[5]

-

Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature is maintained below 10 °C.[5]

-

Continue stirring at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate to remove impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.[5]

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

The precursor, (S)-3-aminoazepan-2-one, is itself derived from either the cyclization of L-lysine or through the nitration and subsequent hydrogenation of ε-caprolactam, followed by enzymatic or chemical resolution of the resulting racemic mixture.[6]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of complex pharmaceutical molecules.[1] Its primary application lies in the development of neurokinin (NK) receptor antagonists. Specifically, it has been incorporated into the structure of potent and orally active dual neurokinin NK1/NK2 receptor antagonists.[7][8] These antagonists are investigated for their potential therapeutic effects in conditions like asthma and other inflammatory diseases.[7]

The synthesis of these antagonists involves coupling the deprotected (S)-3-aminoazepan-2-one (obtained from the target compound) with a complex acid chloride to form a new amide bond. The stereochemistry of the carbamate is essential for the potent and balanced affinity of the final drug candidate for both NK1 and NK2 receptors.[8]

Caption: Role as an intermediate in neurokinin antagonist synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]

- 7. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Benzyl (S)-(2-oxoazepan-3-YL)carbamate

CAS Number: 103478-12-2

This technical guide provides a comprehensive overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a key intermediate in pharmaceutical research and development, particularly in the field of neuropharmacology. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white solid compound.[1] Its chemical structure features a benzyl carbamate group attached to an azepan-2-one ring, a seven-membered lactam. This structure, particularly its specific stereochemistry, is crucial for its biological activity and its utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103478-12-2 | [2] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [2] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 116 °C | [2] |

| Boiling Point (Predicted) | 510.1 ± 49.0 °C | [2] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol for a Related Carbamate Synthesis (Illustrative):

The following is an illustrative protocol for the synthesis of a benzyl carbamate from an amine, which demonstrates the general principles that would be applied.

-

Dissolution: Dissolve the starting amine, (S)-3-aminoazepan-2-one, in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Benzylating Agent: Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the cooled and stirred solution.

-

Reaction: Allow the reaction to proceed at 0°C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with water, dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Protons of the azepan-2-one ring, showing characteristic multiplets. |

| ¹³C NMR | - Carbonyl carbon of the carbamate (approx. 156 ppm).- Carbonyl carbon of the lactam.- Aromatic carbons of the benzyl group.- Methylene carbon of the benzyl group.- Carbons of the azepan-2-one ring. |

| IR (Infrared Spectroscopy) | - N-H stretching vibrations (approx. 3300-3400 cm⁻¹).- C=O stretching of the carbamate (approx. 1690-1720 cm⁻¹).- C=O stretching of the lactam (approx. 1650 cm⁻¹).- Aromatic C-H stretching. |

| MS (Mass Spectrometry) | - Molecular ion peak (M⁺) corresponding to the molecular weight (262.31).- Characteristic fragmentation patterns, including loss of the benzyl group. |

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1] Its primary recognized application is in the development of neurokinin-1 (NK1) receptor antagonists.[3][4]

4.1. Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. The activation of the NK1 receptor is implicated in various physiological and pathological processes, including pain transmission, inflammation, and emesis.[5][6][7] Antagonists of the NK1 receptor have been investigated for the treatment of a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.

This compound serves as a crucial building block in the synthesis of potent and selective NK1 receptor antagonists. The azepan-2-one scaffold provides a rigid framework that can be further functionalized to optimize binding to the NK1 receptor.

Neurokinin-1 Receptor Signaling Pathway:

The binding of Substance P to the NK1 receptor initiates a signaling cascade. The receptor couples primarily through Gαq and Gαs proteins, leading to the activation of downstream effectors.

Caption: Simplified Neurokinin-1 (NK1) receptor signaling pathway.

This compound is a precursor to molecules that act as antagonists in this pathway, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting the downstream signaling events.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[2]

For related carbamate compounds, general hazards may include skin and eye irritation. It is crucial to consult a specific and verified SDS for this compound before handling.

Conclusion

This compound is a significant chemical entity in the landscape of medicinal chemistry and drug discovery. Its primary role as a key intermediate in the synthesis of neurokinin-1 receptor antagonists underscores its importance in the development of therapeutics for a variety of neurological and physiological disorders. Further research into its synthesis, properties, and applications will continue to be of high value to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 103478-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

Elucidation of (S)-3-(Cbz-amino)-2-oxoazepane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and analysis of (S)-3-(Cbz-amino)-2-oxoazepane. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the existing knowledge and provides context through related compounds and methodologies.

Molecular Structure and Identification

(S)-3-(Cbz-amino)-2-oxoazepane, also known as (S)-3-(benzyloxycarbonylamino)azepan-2-one, is a chiral organic molecule. Its structure consists of a seven-membered lactam ring (azepan-2-one or ε-caprolactam) substituted at the 3-position with an amino group protected by a carbobenzyloxy (Cbz or Z) group. The stereochemistry at the chiral center is designated as (S).

Key Structural Features:

-

Azepan-2-one ring: A seven-membered cyclic amide.

-

Chiral center: The carbon at the 3-position of the azepane ring.

-

Cbz protecting group: A benzyl chloroformate moiety attached to the amino group, widely used in peptide synthesis to prevent unwanted reactions.[1][2]

Table 1: Compound Identification

| Parameter | Value | Reference |

| Chemical Name | (S)-3-(Cbz-amino)-2-oxoazepane | N/A |

| Synonym | (S)-3-(benzyloxycarbonylamino)azepan-2-one | N/A |

| CAS Number | 103478-12-2 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | N/A |

| Molecular Weight | 262.31 g/mol | N/A |

Synthesis Approaches

The primary synthetic route described in the literature for related protected 3-aminoazepane derivatives involves a multi-enzyme cascade.[1][4] This approach is highlighted for its potential for high enantiopurity.

Enzymatic Cascade Synthesis

The synthesis of L-3-N-Cbz-aminoazepane has been reported to be achievable from N-Cbz-protected L-lysinol through a one-pot reaction utilizing variants of galactose oxidase and imine reductase.[1][4] This enzymatic approach is advantageous as it can prevent the racemization of labile intermediates.[4]

Hypothetical Experimental Workflow for Enzymatic Synthesis

References

- 1. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-3-(Cbz-amino)-2-oxoazepane|CAS 103478-12-2|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 4. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (S)-(2-oxoazepan-3-YL)carbamate

This technical guide provides a detailed overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a versatile compound with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a key chemical intermediate. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 262.31 g/mol | [1] |

| 262.3043 g/mol | [2] | |

| 262.3 g/mol | [3][4] | |

| CAS Number | 103478-12-2 | [1] |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Development

This compound is primarily utilized as a crucial building block in the synthesis of more complex molecules.[1] Its specific stereochemistry makes it a valuable component for creating targeted biological interactions, which is essential in drug formulation and synthesis.[1]

Key research applications include:

-

Pharmaceutical Development : It serves as a vital intermediate in the synthesis of various pharmaceutical agents, with a particular focus on drugs targeting neurological disorders.[1]

-

Biochemical Research : The compound is employed in studies related to enzyme inhibitors, aiding researchers in understanding mechanisms of action for potential therapeutic applications.[1]

-

Drug Delivery Systems : It can be integrated into drug delivery formulations to improve the bioavailability and targeted delivery of active pharmaceutical ingredients.[1]

-

Neurokinin Receptor Antagonists : It is a precursor in the synthesis of potent and balanced neurokinin (tachykinin) NK(1)/NK(2) receptor antagonists.[5][6]

Conceptual Synthesis Workflow

The following diagram illustrates the general role of this compound as a synthetic intermediate in the drug discovery pipeline.

Caption: Conceptual workflow of this compound in drug development.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound are highly specific to the subsequent target molecule. While the search results confirm its role as a synthetic intermediate, they do not provide specific, step-by-step experimental procedures for its application. Researchers would typically devise a synthetic route based on the desired final compound, incorporating this carbamate as a key building block in one or more reaction steps.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by this compound is not available in the provided search results. Its primary role is that of a precursor to pharmacologically active molecules. The resulting compounds, such as the neurokinin NK(1)/NK(2) receptor antagonists, are the entities that would interact with and modulate specific biological signaling pathways.[5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-BENZYL (2-OXOAZEPAN-3-YL)CARBAMATE [allbiopharm.com]

- 3. 103478-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. This compound is a key intermediate in the development of neurokinin receptor antagonists, a class of drugs with significant therapeutic potential.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[1] It is recognized for its unique structure, which includes a benzyl group attached to a carbamate moiety, enhancing its reactivity and solubility in various solvents.[1] Its specific stereochemistry is crucial for targeted interactions within biological systems.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 262.31 g/mol | [1][2] |

| Appearance | White solid | [1] |

| CAS Number | 103478-12-2 | [1][2] |

| Melting Point | 116 °C (solvent: cyclohexane) | [2] |

| Boiling Point (Predicted) | 510.1 ± 49.0 °C | [2] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.84 ± 0.20 | [2] |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of the corresponding amine, (S)-3-amino-ε-caprolactam, with a benzyloxycarbonyl (Cbz) group. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate in the presence of a base.[3]

Materials:

-

(S)-3-Amino-hexahydro-2-azepinone hydrochloride (L-(−)-α-Amino-ε-caprolactam hydrochloride)[4]

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[3]

-

Benzyl chloroformate (Cbz-Cl)[3]

-

Water

-

Ethyl Acetate or Diethyl Ether (for extraction)

-

Hydrochloric Acid (HCl) (for acidification)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution of Starting Material: Dissolve (S)-3-Amino-hexahydro-2-azepinone hydrochloride in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[3]

-

Reaction Setup: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.[3]

-

Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected product, this compound, will precipitate out of the solution.[3]

-

Isolation and Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization or silica gel column chromatography.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure. Key signals would include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine proton at the stereocenter of the azepanone ring, and the various methylene groups of the caprolactam ring.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretching of the carbamate and the amide, the C=O stretching of the carbamate and the lactam, and the aromatic C-H and C=C stretching of the benzyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern could provide further structural information.

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of potent and selective neurokinin (NK) receptor antagonists, particularly targeting the NK1 and NK2 receptors. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including pain, inflammation, and mood regulation.

The primary signaling pathway for both NK1 and NK2 receptors involves the Gq alpha subunit of the heterotrimeric G protein.[5][6] Upon binding of their endogenous ligands (Substance P for NK1 and Neurokinin A for NK2), the receptors undergo a conformational change, leading to the activation of the Gq protein.[7][8] The activated Gαq subunit then stimulates phospholipase C (PLC).[6]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][9] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9][10] The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[11][12]

Applications in Drug Development

The role of this compound as a building block for neurokinin receptor antagonists places it in a significant position for the development of therapeutics for a range of conditions.[1] These include:

-

Neurological Disorders: The modulation of neurokinin pathways is a promising strategy for treating depression, anxiety, and other mood disorders.[9]

-

Pain Management: NK1 receptor antagonists have shown efficacy in the management of certain types of pain.

-

Anti-inflammatory Agents: By blocking the pro-inflammatory effects of substance P, antagonists derived from this intermediate could be used to treat inflammatory conditions.

-

Antiemetics: NK1 receptor antagonists are currently used to prevent chemotherapy-induced nausea and vomiting.

The stability and favorable reactivity of this compound make it an attractive starting point for the synthesis of complex molecules with therapeutic potential.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and its role as a precursor to a class of compounds that modulate a key signaling pathway in the nervous system underscore its importance. Further research into derivatives of this compound could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 103478-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. L -(-)-a-Amino-e-caprolactam = 97.0 AT 26081-07-2 [sigmaaldrich.com]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benehealth.com [benehealth.com]

- 9. fiveable.me [fiveable.me]

- 10. Video: IP3/DAG Signaling Pathway [jove.com]

- 11. youtube.com [youtube.com]

- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Benzyl (S)-(2-oxoazepan-3-YL)carbamate mechanism of action inquiry

Executive Summary

This document provides a detailed overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a compound of significant interest in medicinal chemistry and pharmaceutical development. Extensive literature review indicates that this molecule primarily serves as a crucial chiral building block and synthetic intermediate rather than a therapeutic agent with a defined mechanism of action. Its principal application lies in the synthesis of more complex molecules, particularly those targeting neurological disorders and functioning as enzyme inhibitors. This guide synthesizes the available information on its chemical properties, synthetic utility, and its role as a precursor in drug discovery.

Introduction

This compound, with the molecular formula C₁₄H₁₈N₂O₃, is a derivative of caprolactam.[1] Its structure incorporates a protected amine on a chiral seven-membered lactam ring, making it a valuable synthon for introducing this specific stereochemistry into larger molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for controlled chemical transformations in multi-step syntheses. While direct biological activity and a specific mechanism of action for this compound are not documented in publicly available literature, its role as a key intermediate is well-established.[2]

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided in the table below. This information is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 103478-12-2 | [1][3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 262.30 g/mol | [3] |

| Appearance | White solid | Chem-Impex |

| Melting Point | 116 °C | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

| Purity | ≥95% | [3] |

Role in Synthesis and Drug Discovery

The primary utility of this compound is as a precursor in the synthesis of novel pharmaceutical agents.[2] Its structural features are leveraged to create molecules with specific three-dimensional arrangements, which is often critical for potent and selective biological activity.

Precursor for Neurological Disorder Therapeutics

The caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with activity in the central nervous system. This compound serves as a key starting material for the synthesis of derivatives being investigated for neurological conditions.[2] The synthesis workflow typically involves the deprotection of the amine followed by coupling with other moieties to build the final drug candidate.

Caption: General synthetic workflow utilizing the subject compound.

Intermediate for Enzyme Inhibitors

The compound is also utilized in research focused on the discovery of enzyme inhibitors.[2] The lactam ring can mimic peptide bonds, and the chiral amine allows for specific interactions with the active sites of enzymes. By modifying the core structure of this compound, medicinal chemists can design and synthesize libraries of compounds to screen for inhibitory activity against various enzymatic targets.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not available, as it is primarily used as a synthetic intermediate. However, protocols for its synthesis and subsequent use in further chemical reactions are central to its application.

General Synthesis of this compound

The synthesis of the title compound typically starts from (S)-α-amino-ε-caprolactam. The following is a representative, generalized procedure:

-

(S)-α-amino-ε-caprolactam is dissolved in a suitable solvent system, often a mixture of an organic solvent and water, in the presence of a base (e.g., sodium carbonate).

-

The solution is cooled in an ice bath.

-

Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while stirring vigorously.

-

The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Upon completion, the product is isolated through extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Caption: Flowchart of a typical synthesis protocol.

Conclusion

References

Potential Biological Activity of Cbz-Protected Azepanone Derivatives: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the prospective biological activities of N-carboxybenzyl (Cbz)-protected azepanone derivatives. While direct research on this specific class of compounds is limited, this document synthesizes information from structurally related molecules, particularly focusing on the well-documented anticonvulsant properties of the caprolactam (azepan-2-one) scaffold. By examining the mechanisms of action of related lactam derivatives, we propose potential signaling pathways and a strategic framework for the synthesis and biological evaluation of Cbz-protected azepanones as novel therapeutic agents. This guide provides detailed hypothetical protocols and data interpretation to serve as a foundational resource for initiating research in this promising area.

Introduction: The Azepanone Scaffold in Medicinal Chemistry

The azepan-2-one, or ε-caprolactam, ring system is a privileged scaffold in medicinal chemistry. Its seven-membered lactam structure offers a three-dimensional framework that can be functionalized to interact with various biological targets. Derivatives of this core have been investigated for a range of activities, including antimycobacterial and antihypertensive properties. Notably, α-substituted caprolactams have demonstrated significant potential as anticonvulsant agents, suggesting that the azepanone ring is a viable starting point for the development of novel central nervous system (CNS) therapeutics.[1][2]

The N-carboxybenzyl (Cbz) protecting group is a well-established moiety in organic synthesis, valued for its stability and specific deprotection conditions. Beyond its role as a protecting group, the introduction of the Cbz group imparts significant lipophilicity and aromatic character to a molecule. These features can substantially influence a compound's pharmacokinetic profile and its ability to interact with biological targets, such as enzyme active sites or receptor binding pockets. This guide hypothesizes that the combination of the bioactive azepanone core with the modulatory Cbz group could yield derivatives with unique and potent biological activities, particularly in the realm of neuroscience.

Proposed Biological Activity: Anticonvulsant Effects

Based on strong evidence from related, non-Cbz-protected caprolactam derivatives, the most probable biological activity for Cbz-protected azepanones is in the modulation of neuronal excitability, presenting potential as anticonvulsant agents.[1][2][3] The primary mechanisms by which many existing antiepileptic drugs (AEDs) and active lactam compounds exert their effects are through the enhancement of inhibitory neurotransmission or the blockade of excessive excitatory signals.[4]

Two principal molecular targets are proposed for this class of compounds:

-

GABA-A Receptor Positive Allosteric Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS.[5] Several lactam-based anticonvulsants have been shown to potentiate GABA-A receptor-mediated chloride currents, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.[3][6] It is hypothesized that Cbz-protected azepanones could bind to an allosteric site on the GABA-A receptor complex, enhancing its response to endogenous GABA.

-

Voltage-Gated Sodium Channel (VGSC) Blockade: VGSCs are critical for the initiation and propagation of action potentials.[7] Many AEDs function by stabilizing the inactivated state of these channels, a mechanism that preferentially targets rapidly firing neurons characteristic of seizure activity.[1][8] The lipophilic nature of the Cbz-azepanone structure may facilitate its interaction with the hydrophobic binding sites within the VGSC pore.

Quantitative Data from Structurally Related Compounds

Direct quantitative bioactivity data for Cbz-protected azepanone derivatives is not currently available in published literature. However, data from analogous α-substituted caprolactams provide a crucial benchmark for hypothesizing the potential potency of this new class. The following table summarizes key findings from these related compounds.

| Compound Class | Compound Example | Assay Type | Endpoint | Result | Citation |

| α-Substituted Caprolactams | α-Hydroxy-α-phenylcaprolactam | Maximal Electroshock (MES), Mouse | Anticonvulsant Activity | ED₅₀ = 63 mg/kg | [2] |

| α-Substituted Caprolactams | α-Hydroxy-α-phenylcaprolactam | Subcutaneous Metrazol (scMet), Mouse | Anticonvulsant Activity | ED₅₀ = 74 mg/kg | [2] |

| Disubstituted Pyrrolidinones | 3,3-Diethyl-2-pyrrolidinone | Hippocampal Slice (4-AP induced seizure) | Seizure Prevention | IC₅₀ = 1.1 mM | [3] |

| Disubstituted Pyrrolidinones | 3,3-Diethyl-2-pyrrolidinone | Hippocampal Slice (Low Mg²⁺ induced seizure) | Seizure Prevention | IC₅₀ = 2.1 mM | [3] |

Experimental Protocols

To facilitate research into this compound class, this section provides detailed, representative protocols for the synthesis of a model Cbz-protected azepanone derivative and its subsequent biological evaluation.

Synthesis Protocol: Benzyl 3-bromo-2-oxoazepane-1-carboxylate

This protocol describes a potential two-step synthesis for a functionalized Cbz-protected azepanone, which can serve as a versatile intermediate for further derivatization.

Step 1: N-Cbz Protection of Azepan-2-one

-

Reagents & Materials: Azepan-2-one (ε-caprolactam), Sodium Hydride (60% dispersion in mineral oil), Benzyl Chloroformate (Cbz-Cl), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride solution, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add azepan-2-one (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add Sodium Hydride (1.2 eq) portion-wise over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add Benzyl Chloroformate (1.1 eq) dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield Benzyl 2-oxoazepane-1-carboxylate.

-

Step 2: α-Bromination

-

Reagents & Materials: Benzyl 2-oxoazepane-1-carboxylate, Anhydrous Tetrahydrofuran (THF), Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF), N-Bromosuccinimide (NBS).

-

Procedure:

-

Dissolve Benzyl 2-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LiHMDS (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve N-Bromosuccinimide (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the enolate solution to the NBS solution via cannula.

-

Stir the reaction at -78 °C for 2 hours, monitoring by TLC.

-

Quench the reaction with saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and perform an aqueous workup as described in Step 1.

-

Purify the crude product by flash column chromatography to yield the target compound.

-

Biological Assay Protocol: In Vivo Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.

-

Subjects: Male ICR mice (20-25 g).

-

Compound Administration:

-

Prepare the test compound (Cbz-protected azepanone derivative) in a vehicle solution (e.g., 0.5% methylcellulose in water with 2% Tween 80).

-

Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8 per group).

-

Administer vehicle to a control group.

-

-

MES Induction:

-

At a predetermined time post-injection (e.g., 30 or 60 minutes), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

-

-

Endpoint Measurement:

-

Observe the mice for the presence or absence of a tonic hindlimb extension.

-

Protection is defined as the absence of the tonic hindlimb extension phase.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

-

Biological Assay Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This assay directly measures the effect of the compound on ion channel function in cultured neurons.

-

Cell Culture: Use primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y) expressing the target ion channel (e.g., Naᵥ1.2).

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Prepare an external solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.

-

-

Procedure for VGSC Modulation:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Elicit sodium currents by applying depolarizing voltage steps.

-

Obtain a stable baseline recording of the current.

-

Perfuse the test compound at various concentrations (e.g., 1, 10, 100 µM) onto the cell.

-

Record the sodium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage inhibition of the sodium current at each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed synthetic and experimental workflows, as well as the hypothetical signaling pathways.

Synthetic workflow for Cbz-protected azepanones.

Workflow for anticonvulsant screening.

Proposed mechanisms of anticonvulsant action.

Conclusion and Future Directions

While the biological activity of Cbz-protected azepanone derivatives remains a nascent field of study, the foundational evidence from related caprolactam structures provides a compelling rationale for their investigation as novel anticonvulsant agents. The synthetic accessibility of this class, combined with the potential for dual mechanisms of action involving both GABA-A receptors and voltage-gated sodium channels, marks them as attractive candidates for drug discovery programs.

Future research should focus on the systematic synthesis of a diverse library of Cbz-protected azepanones with various substitutions on the azepanone ring. High-throughput screening using both in vivo models like the MES test and in vitro electrophysiological assays will be critical for identifying lead compounds. Subsequent structure-activity relationship (SAR) studies will then guide the optimization of potency and pharmacokinetic properties, with the ultimate goal of developing a new generation of therapeutics for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides the strategic and methodological framework to embark on this promising research endeavor.

References

- 1. Modulation of Sodium Channel Inactivation Gating by a Novel Lactam: Implications for Seizure Suppression in Chronic Limbic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of anticonvulsant lactams on in vitro seizures in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. youtube.com [youtube.com]

- 6. Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the available chemical and physical properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) and specific, reproducible synthetic protocols remain largely unavailable in the public domain. This guide presents the consolidated information that has been found from various chemical suppliers and databases.

Chemical Identity and Physical Properties

This compound is a derivative of caprolactam and is of interest in pharmaceutical and chemical research. What is publicly known about this compound is summarized below.

| Property | Value | Source |

| CAS Number | 103478-12-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₈N₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 262.3 g/mol | Chemical Supplier Catalogs |

| Melting Point | 116 °C | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Chemical Supplier Catalogs |

Spectroscopic Data

A thorough search for detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound did not yield specific spectra or peak lists. The information is not currently available in publicly accessible scientific databases or publications.

For researchers requiring this data, it is recommended to synthesize the compound and perform the necessary spectroscopic analyses. The expected spectral features can be predicted based on the chemical structure:

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and benzylic CH₂), the carbamate NH, the lactam NH, and the aliphatic protons of the azepane ring are expected.

-

¹³C NMR: Resonances for the carbonyl carbons of the carbamate and the lactam, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the azepane ring would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate and lactam, C=O stretching of the carbamate and lactam, C-N stretching, and aromatic C-H and C=C stretching should be observable.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 262.3 or 263.3, respectively. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azepane ring.

Synthesis Pathway

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols

Due to the lack of published, detailed experimental procedures, a generalized protocol for the acquisition of spectroscopic data is provided below. This should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, use an ATR-FTIR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry on the molecular ion to obtain fragmentation data for structural confirmation.

Conclusion

While this compound is commercially available and holds potential for research and development, detailed public information regarding its spectroscopic characterization and a validated synthetic protocol is scarce. Researchers working with this compound will likely need to perform their own characterization. The information and general procedures outlined in this guide are intended to provide a foundational understanding for such work.

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Abstract

This document provides detailed application notes and protocols for the synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a key intermediate in pharmaceutical research and drug development, particularly in the field of neuropharmacology.[1] The synthesis is a two-step process commencing with the cyclization of L-lysine to form the chiral intermediate (S)-3-amino-azepan-2-one, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This protocol is designed for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering a reproducible and scalable method.

Introduction

This compound, also known as (S)-3-(Cbz-amino)-ε-caprolactam, is a valuable building block in the synthesis of various pharmaceutical agents. Its rigid, chiral structure makes it an important component in the development of targeted therapeutics. The following protocols detail a reliable synthetic route starting from the readily available and chiral starting material, L-lysine.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

-

Cyclization of L-Lysine: L-lysine hydrochloride is cyclized to form (S)-3-amino-azepan-2-one.

-

N-Cbz Protection: The resulting primary amine is protected with a benzyloxycarbonyl group to yield the final product.

References

Application Notes and Protocols for Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a versatile chiral building block with significant applications in pharmaceutical research and development. Its unique structure, featuring a protected amine on a caprolactam ring, makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting the nervous system. This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role as a key precursor in the synthesis of dual neurokinin NK(1)/NK(2) receptor antagonists, a class of drugs with therapeutic potential in respiratory and inflammatory diseases.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 103478-12-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 262.31 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Purity | ≥95-99% (GC) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | Store at 0-8°C | --INVALID-LINK-- |

Application: Synthesis of a Dual Neurokinin NK(1)/NK(2) Receptor Antagonist (DNK333)

This compound is a critical intermediate in the multi-step synthesis of DNK333, a potent and orally active dual antagonist of neurokinin NK(1) and NK(2) receptors.[1] The following protocol outlines a representative synthetic approach.

Experimental Protocol: Synthesis of a Neurokinin Antagonist Precursor

This protocol describes the deprotection of this compound to yield the free amine, which is a key step for subsequent coupling reactions.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask, dissolve this compound in methanol.

-

Inerting: Purge the flask with an inert gas (Argon or Nitrogen).

-

Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenator. Evacuate the flask and refill with hydrogen gas (repeat 3 times).

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-3-aminoazepan-2-one.

-

Purification (if necessary): The crude product can be purified by column chromatography or recrystallization if required.

The resulting (S)-3-aminoazepan-2-one is then used in subsequent amide coupling steps to build the final neurokinin antagonist molecule.

Quantitative Data: Biological Activity of DNK333

The following table summarizes the in vitro and in vivo activity of DNK333, a dual NK(1)/NK(2) receptor antagonist synthesized using a derivative of this compound.

| Parameter | Value | Species | Assay | Reference |

| NK(1) Receptor Affinity (pKi) | 8.38 | Human (cloned) | Radioligand Binding | [1] |

| NK(2) Receptor Affinity (pKi) | 8.02 | Human (cloned) | Radioligand Binding | [1] |

| In vivo Efficacy | Inhibition of Substance P- and Neurokinin A-induced bronchoconstriction | Guinea pigs and Squirrel monkeys | Pharmacological models | [1] |

Visualizations

Neurokinin Receptor Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by the activation of NK(1) and NK(2) receptors by their endogenous ligands, Substance P and Neurokinin A, respectively. It also shows the point of intervention for a dual antagonist like DNK333. Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[2]

Caption: Neurokinin receptor signaling pathway and its inhibition by a dual antagonist.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from the starting material, this compound, to the synthesis of a dual neurokinin receptor antagonist and its subsequent biological evaluation.

Caption: General workflow for the synthesis and evaluation of a neurokinin antagonist.

Safety Information

This compound should be handled in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of pharmacologically active compounds, particularly dual neurokinin NK(1)/NK(2) receptor antagonists. The protocols and data presented here provide a framework for its application in drug discovery and development, highlighting its importance in the creation of novel therapeutics for a range of disorders.

References

Application Notes: The Role of Benzyl (S)-(2-oxoazepan-3-YL)carbamate in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a pivotal chiral building block in the asymmetric synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor, has a high affinity for the neuropeptide Substance P. Antagonists of this receptor, such as Aprepitant, are clinically significant for their antiemetic properties, particularly in managing chemotherapy-induced nausea and vomiting. The (S)-configuration of the 3-amino-azepan-2-one core, provided by this starting material, is crucial for the pharmacological activity of these antagonists. This document outlines the application of this compound in the synthesis of key intermediates for NK1 receptor antagonists, providing detailed protocols and workflow visualizations.

Application 1: Synthesis of a Key Morpholine Acetal Intermediate

One of the critical steps in the synthesis of Aprepitant involves the reaction of the protected amino-lactam, this compound, with a chiral morpholine derivative. This process establishes the core structure of the final drug molecule. The protocol below details the reductive amination process to form a key intermediate.

Experimental Protocol: Reductive Amination

This protocol describes the coupling of the deprotected (S)-3-amino-azepan-2-one (derived from the title carbamate) with a chiral aldehyde to form a crucial morpholine-containing intermediate.

-

Deprotection of Carbamate: The benzyl carbamate protecting group is first removed from this compound via hydrogenolysis. The carbamate (1.0 eq) is dissolved in methanol and hydrogenated over 10% Palladium on carbon (Pd/C) at 50 psi of H2 for 4-6 hours.

-

Reaction Mixture Preparation: The resulting crude (S)-3-amino-azepan-2-one is dissolved in dichloromethane (DCM).

-

Aldehyde Addition: (R)-2-(1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-oxomorpholine-4-carbaldehyde (1.1 eq) is added to the solution.

-

Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination step.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagent | Sodium triacetoxyborohydride (NaBH(OAc)3) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 18 hours |

| Typical Isolated Yield | 85% - 92% |

| Purity (by HPLC) | >98% |

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis, from the protected starting material to the coupled intermediate product.

Caption: Synthetic pathway from the carbamate to an NK1 antagonist.

Mechanism of Action: NK1 Receptor Signaling Pathway

Neurokinin-1 (NK1) receptor antagonists function by blocking the signaling cascade initiated by Substance P. Understanding this pathway is essential for drug development and mechanism-of-action studies.

Signaling Pathway Overview

-

Ligand Binding: The endogenous ligand, Substance P, binds to the NK1 receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Downstream Cascade: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the neuronal excitation and signaling associated with emesis and pain.

-

Antagonist Action: An NK1 antagonist, synthesized from precursors like this compound, competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting the entire downstream signaling cascade.

Visualized Signaling Pathway

The diagram below illustrates how an NK1 receptor antagonist blocks the Substance P signaling pathway.

Caption: NK1 receptor signaling and the inhibitory action of an antagonist.

Application Notes and Protocols for Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a pivotal chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its unique structure, featuring a seven-membered lactam ring, provides a valuable scaffold for the development of novel therapeutics.[2] The benzyloxycarbonyl (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under specific conditions, making it an ideal choice for multi-step syntheses.[3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound, as well as an overview of its role in the development of neurokinin receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103478-12-2 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [4] |

| Molecular Weight | 262.3 g/mol | [4] |

| Appearance | White solid | |

| Melting Point | 116 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of complex molecules, most notably in the development of neurokinin (tachykinin) NK₁/NK₂ receptor antagonists. One such example is the potent and orally active dual antagonist DNK333. The synthesis of DNK333, starting from commercially available optically active materials, highlights the importance of this intermediate in achieving high enantiomeric purity in the final drug substance.

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from the commercially available precursor (S)-3-aminoazepan-2-one. The general workflow involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of (S)-3-aminoazepan-2-one (Precursor)

While (S)-3-aminoazepan-2-one is commercially available, a representative synthetic route starting from L-Lysinol is summarized below. This provides context for the origin of the chiral center.

| Parameter | Value |

| Starting Material | L-Lysinol |

| Key Transformation | Cyclization |

| Product | (S)-3-aminoazepan-2-one |

| Typical Yield | 50-70% |

| Typical Purity | >95% |

Step 2: N-Cbz Protection of (S)-3-aminoazepan-2-one

This protocol describes the protection of the primary amine of (S)-3-aminoazepan-2-one using benzyl chloroformate under Schotten-Baumann conditions.[3][5]

Materials:

-

(S)-3-aminoazepan-2-one (1.0 equiv)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Water

-

Ethyl acetate or Diethyl ether (for extraction)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-aminoazepan-2-one in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. Adjust the pH of the solution to between 8 and 10.[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1M HCl, water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the residue by silica gel column chromatography to obtain this compound.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | (S)-3-aminoazepan-2-one |

| Reagent | Benzyl chloroformate |

| Base | Sodium Carbonate / Bicarbonate |

| Solvent | Water / Organic Solvent |

| Reaction Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 2-4 hours |

| Product | This compound |

| Typical Yield | High (specific yield dependent on optimization) |

| Purity | >97% after chromatography |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Neurokinin Receptor Signaling Pathway

This compound is an intermediate in the synthesis of neurokinin receptor antagonists. These receptors, NK₁ and NK₂, are G protein-coupled receptors (GPCRs) involved in various physiological processes.[6][7] The binding of their endogenous ligands, Substance P (for NK₁) and Neurokinin A (for NK₂), initiates a signaling cascade.[6]

Caption: Neurokinin 1/2 receptor signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 103478-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of (S)-3-Amino-Azepan-2-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (S)-3-amino-azepan-2-one and its derivatives. This chiral lactam is a valuable building block in medicinal chemistry, serving as a key intermediate for the development of novel therapeutic agents. The methods outlined below focus on achieving high stereochemical control, a critical aspect in the synthesis of pharmacologically active molecules.

Overview of Synthetic Strategies

The stereoselective synthesis of (S)-3-amino-azepan-2-one derivatives can be achieved through several strategic approaches. The choice of method often depends on factors such as the availability of starting materials, desired scale of synthesis, and the specific derivative being targeted. Key strategies include:

-

Synthesis from Chiral Pool Starting Materials: Utilizing readily available chiral molecules, such as amino acids or their derivatives, to construct the chiral lactam core. This is often a straightforward and cost-effective approach.

-

Biocatalytic Asymmetric Amination: Employing enzymes, such as ω-transaminases, to introduce the amino group stereoselectively onto a prochiral precursor. This method offers high enantioselectivity under mild reaction conditions.[1]

-

Asymmetric Hydrogenation: Using chiral metal catalysts to stereoselectively reduce a suitable prochiral enamine or related precursor to the desired chiral amine.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to yield the enantiomerically enriched product.[2]

This document will provide a detailed protocol for the synthesis of (S)-3-amino-azepan-2-one from a chiral pool starting material, L-lysinol, and discuss the principles of alternative biocatalytic methods.

Synthesis of (S)-3-Amino-Azepan-2-one from L-Lysinol

This method utilizes the readily available chiral starting material, L-lysinol, which is derived from the natural amino acid L-lysine. The synthesis proceeds in two main steps: cyclization of L-lysinol to form the lactam ring, followed by an optional N-alkylation to generate derivatives.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (S)-3-aminoazepan-2-one and its N-methyl derivative. These values are based on reported transformations for similar compounds and should be considered as targets for optimization.[3]

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Cyclization | L-Lysinol | (S)-3-aminoazepan-2-one | 50-70 | >95 |

| 2 | N-Methylation | (S)-3-aminoazepan-2-one | (S)-3-amino-1-methylazepan-2-one | Not specified | >95 |

Experimental Protocols

Step 1: Synthesis of (S)-3-aminoazepan-2-one via Cyclization of L-Lysinol

This protocol describes the intramolecular cyclization of L-lysinol to form the seven-membered lactam ring. This transformation is typically achieved through an oxidation-lactamization cascade.

Materials:

-

L-Lysinol

-

Oxidizing agent (e.g., Manganese dioxide, Dess-Martin periodinane)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

To a solution of L-lysinol (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere, add the oxidizing agent (excess, e.g., 5-10 eq of MnO₂) in portions at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 48 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to afford pure (S)-3-aminoazepan-2-one.

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

The enantiomeric purity should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 2: Synthesis of (S)-3-amino-1-methylazepan-2-one via N-Methylation

This protocol describes the selective methylation of the lactam nitrogen of (S)-3-aminoazepan-2-one.

Materials:

-

(S)-3-aminoazepan-2-one

-

Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

-

Base (e.g., Sodium hydride, Potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Dimethylformamide)

-

Inert gas (Nitrogen or Argon)

-

Quenching agent (e.g., Saturated ammonium chloride solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in an anhydrous polar aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C and add the base (e.g., 1.1 eq of NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the methylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-3-amino-1-methylazepan-2-one.

Characterization:

-

Confirm the structure of the N-methylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Verify the retention of stereochemical integrity using chiral HPLC.

Alternative Synthetic Strategy: Biocatalytic Asymmetric Amination

An alternative and highly stereoselective approach for the synthesis of chiral amines is the use of ω-transaminases (ω-TAs).[1] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of (S)-3-amino-azepan-2-one derivatives, a prochiral ketone precursor would be required.

The general workflow for a biocatalytic asymmetric amination is as follows:

Caption: Biocatalytic synthesis of (S)-3-amino-azepan-2-one derivatives.

Key Considerations for Biocatalytic Synthesis:

-

Enzyme Selection: A suitable ω-transaminase that accepts the prochiral ketone substrate and exhibits the desired (S)-selectivity must be identified or engineered.

-

Reaction Equilibrium: The transamination reaction is often reversible. To drive the reaction towards product formation, an excess of the amine donor is typically used, or a system for byproduct removal is implemented.

-

Process Optimization: Parameters such as pH, temperature, substrate and enzyme loading, and co-solvent concentration need to be optimized to achieve high conversion and selectivity.